molecular formula C6H11N B1320257 3-Azabicyclo[3.1.1]heptane CAS No. 286-35-1

3-Azabicyclo[3.1.1]heptane

Cat. No.: B1320257
CAS No.: 286-35-1
M. Wt: 97.16 g/mol
InChI Key: PWVHZVWNAGLZFH-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptane is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The bicyclic framework of this compound provides a rigid and stable structure, making it a valuable scaffold for the development of bioactive molecules.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.1]heptane plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to a dramatic improvement in physicochemical properties . The compound’s interactions with biomolecules are primarily through its nitrogen atom, which can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and specificity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into drug molecules has been shown to improve metabolic stability and lipophilicity, which are critical for effective drug action . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, either inhibiting or activating them. For instance, its incorporation into Rupatidine improved the drug’s binding affinity to its target receptors . The nitrogen atom in this compound is crucial for these interactions, as it can form hydrogen bonds and other non-covalent interactions with biomolecules, enhancing the compound’s binding specificity and efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its efficacy over extended periods, making it a promising candidate for drug development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved metabolic stability and reduced toxicity . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in drug development. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage management.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can enhance the compound’s efficacy by ensuring that it reaches its intended site of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures and pressures to ensure the successful formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced reaction monitoring techniques can further optimize the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure, which can influence the reactivity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding oxides or ketones.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often resulting in the formation of amines or other reduced derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or oxides, while reduction typically produces amines. Substitution reactions can introduce a wide range of functional groups, enhancing the versatility of this compound in synthetic chemistry .

Scientific Research Applications

3-Azabicyclo[3.1.1]heptane has found applications in several scientific research areas:

Comparison with Similar Compounds

    Bicyclo[3.1.1]heptane: This compound is structurally similar but lacks the nitrogen atom, which can significantly alter its reactivity and applications.

    Pyridine: While not a bicyclic compound, pyridine shares some structural similarities with 3-Azabicyclo[3.1.1]heptane due to the presence of a nitrogen atom within an aromatic ring.

Uniqueness: this compound is unique due to its combination of a bicyclic framework and a nitrogen atom, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of bioactive molecules and advanced materials .

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVHZVWNAGLZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599201
Record name 3-Azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-35-1
Record name 3-Azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for obtaining 3-Azabicyclo[3.1.1]heptane derivatives?

A1: Several synthetic strategies have been explored for accessing these compounds. Some notable approaches include:

  • Reduction of spirocyclic oxetanyl nitriles: This method provides a general and scalable route to 3-azabicyclo[3.1.1]heptanes [].
  • Formal dipolar [4π + 2σ] cycloaddition: This approach utilizes readily available bicyclo[1.1.0]butanes and nitrones in the presence of a Europium(III) triflate catalyst [].
  • Silver-enabled cycloaddition: This methodology involves a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence between bicyclo[1.1.0]butanes and isocyanides, offering a rapid way to generate molecular complexity [].
  • Thermal Intramolecular [2 + 2] Cycloaddition: This method utilizes Morita–Baylis–Hillman adduct-derived 4,4-diaryl-1,3-dienes to access a variety of bicyclic structures, including 3-azabicyclo[3.1.1]heptanes [, ].
  • N-heterocyclic carbene gold(I) catalyzed transformation: This approach employs N-tethered 1,5-bisallenes to access 6,7-dimethylene-3-azabicyclo[3.1.1]heptanes with high yields [, ].

Q2: Can you elaborate on the advantages of using 3-azabicyclo[3.1.1]heptanes as bioisosteres?

A: Replacing aromatic rings with 3-azabicyclo[3.1.1]heptanes can lead to significant improvements in drug-like properties. For instance, incorporating this scaffold into the antihistamine drug Rupatadine resulted in a dramatic enhancement of physicochemical properties []. This is attributed to the saturated nature of the bicyclic system, which can improve solubility, metabolic stability, and reduce potential toxicity compared to their aromatic counterparts.

Q3: What is known about the structure-activity relationship (SAR) of 3-azabicyclo[3.1.1]heptanes?

A: Research suggests that the substitution pattern on the this compound scaffold significantly influences its biological activity. For example, the presence and nature of substituents at positions 1, 2, 4, and 6 have been shown to impact the potency and selectivity of these compounds []. Further investigation into the SAR of this scaffold is crucial for optimizing its therapeutic potential.

Q4: Are there any reported applications of 3-azabicyclo[3.1.1]heptanes in medicinal chemistry?

A4: While still an emerging area of research, these bicyclic systems are gaining traction as valuable scaffolds in drug discovery:

  • Aromatase inhibitors: 1-Phenyl-3-azabicyclo[3.1.1]-heptane-2,4-dione derivatives have been identified as potent aromatase inhibitors, demonstrating potential for treating hormone-dependent diseases like breast cancer [].
  • Bioisosteres in drug design: The successful incorporation of the this compound core into Rupatadine highlights its potential as a bioisostere for improving the drug-like properties of existing pharmaceuticals [].

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